molecular formula C15H16FN3O3S2 B2544091 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034240-15-6

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2544091
CAS No.: 2034240-15-6
M. Wt: 369.43
InChI Key: VKMDULJPDWGGAM-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a unique compound that belongs to the family of organic compounds known as benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their interesting photophysical and electrochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide generally involves multiple steps starting from readily available starting materials. Typical reaction conditions involve the use of reagents like fluorinating agents, acylating agents, and thiophene derivatives, often under specific temperature and pressure conditions to ensure high yields and purity. Standard purification methods include recrystallization and chromatography.

Industrial Production Methods

On an industrial scale, the production process is optimized for cost-efficiency and sustainability. This might involve using continuous flow reactors, solvent recovery systems, and catalytic processes to minimize waste and energy consumption. The scalability of the synthetic route is crucial to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various chemical reactions such as:

  • Oxidation: : Where it can be converted to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Typically involving the reduction of functional groups like nitro to amines.

  • Substitution: : Particularly electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane or dimethylformamide.

Major Products Formed

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the creation of new functional materials.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.

  • Industry: : Employed in the production of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its unique structure allows it to engage in various binding interactions, modulating biological pathways and leading to specific therapeutic effects. Pathways involved could include those related to oxidative stress, signal transduction, or metabolic processes.

Comparison with Similar Compounds

When compared to similar benzothiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide stands out due to its specific functional groups, which confer unique photophysical and electrochemical properties. Similar compounds include:

  • Benzothiadiazole: : Basic structure without additional functional groups.

  • 6-fluorobenzothiadiazole: : Similar but lacking the thiophen-3-ylacetamide moiety.

  • 3-methylbenzothiadiazole: : Differentiated by the presence of the methyl group and lacking the fluorine atom.

Its uniqueness lies in its potential to be a versatile compound with applications spanning multiple fields, offering distinctive properties that are not readily found in closely related compounds.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S2/c1-18-13-3-2-12(16)9-14(13)19(24(18,21)22)6-5-17-15(20)8-11-4-7-23-10-11/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMDULJPDWGGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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